(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a Boc-protected amino acid derivative featuring a 4-methoxy-substituted pyridine ring at the β-position. This compound is structurally characterized by:
- A chiral (S)-configured α-carbon bearing the Boc (tert-butoxycarbonyl) protecting group.
- A carboxylic acid moiety, enabling further functionalization or salt formation.
Its synthesis typically involves coupling reactions (e.g., DCC-mediated amidation) and purification via chromatography or crystallization, as seen in analogous compounds .
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
MWNBHVBMAVAGLR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
- Starting Material: The synthesis typically begins with the corresponding (S)-configured amino acid or amino acid derivative.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to introduce the Boc protecting group onto the amine.
- Conditions: The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under mild basic conditions, often employing triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as base catalysts.
- Outcome: This step protects the amine, preventing side reactions during subsequent transformations.
Coupling and Final Assembly
- Coupling Reagents: Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBt) are commonly used to form amide or ester linkages if needed.
- Purification: The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
Alternative Industrial Preparation
- Continuous Flow Microreactor Systems: For scalable production, continuous flow techniques have been employed to synthesize tert-butyl esters efficiently, offering advantages in reaction control, safety, and yield optimization.
- Metal Catalysis: Metal-catalyzed transformations under alkaline conditions are reported for related pyridine acetamide derivatives, suggesting similar conditions may apply here.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Yield Range (%) | Purity Assessment Method |
|---|---|---|---|
| Boc Protection | Boc2O, TEA or DMAP, CH2Cl2 or THF, 0–25°C, 2–4 h | 85–92 | Thin-layer chromatography (TLC), NMR |
| Pyridine Coupling | Pd catalyst (e.g., Pd(PPh3)4), K2CO3 base, DMF or dioxane, reflux, inert atmosphere | 70–85 | LCMS (ESI+), HPLC |
| Final Coupling | EDCI, HOBt, DMF or CH2Cl2, room temperature, 12–24 h | 60–75 | HPLC purity, NMR |
Research Findings and Analytical Characterization
- Stereochemistry: The (S)-configuration is confirmed by chiral HPLC and proton nuclear magnetic resonance (1H NMR) spectroscopy, with characteristic signals for the Boc tert-butyl group (~1.4 ppm) and methoxypyridine protons.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z consistent with the molecular weight of 296.32 g/mol.
- Purity: High purity (>95%) is achievable with standard chromatographic techniques; purity is critical to maintain biological activity and reproducibility.
- Stability: The Boc protecting group is stable under neutral and basic conditions but is cleavable under acidic conditions such as trifluoroacetic acid (TFA) treatment.
Comparative Notes on Preparation Variants
| Aspect | This compound | (S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid* |
|---|---|---|
| Position of Methoxy Group | 4-position on pyridine ring | 6-position on pyridine ring |
| Synthetic Complexity | Moderate, requires regioselective coupling | Similar, but methoxy position affects reactivity |
| Common Protecting Group | tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl (Boc) |
| Typical Yields | 60–90% depending on step | Comparable |
| Key Challenges | Maintaining stereochemistry and regioselectivity | Similar challenges |
*Note: The 6-methoxy isomer is structurally related and has been studied for comparison in synthetic methodologies and biological activity.
Summary and Recommendations for Researchers
- Starting Materials: Use enantiomerically pure amino acid precursors to ensure stereochemical fidelity.
- Protection Strategy: Boc protection is standard and should be performed under anhydrous and mild basic conditions.
- Coupling Reactions: Employ palladium-catalyzed cross-coupling or carbodiimide-mediated coupling with careful control of temperature and atmosphere.
- Purification: Utilize chromatographic techniques to achieve high purity essential for downstream applications.
- Analytical Verification: Confirm structure and purity with 1H NMR, LCMS, chiral HPLC, and melting point analysis.
- Handling: Store under refrigeration in dry, inert conditions to prevent Boc deprotection or hydrolysis.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The Boc group serves as a transient protecting group for the amine, enabling selective reactions at other sites:
Boc Deprotection Under Acidic Conditions
The Boc group is cleaved via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine. This reaction is critical for subsequent peptide coupling or functionalization .
Example Procedure
-
Reagents : 4 M HCl in dioxane
-
Conditions : Stirring at 0°C → RT for 2–4 hours
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification and amidation reactions:
Esterification via Steglich Reaction
Activation of the carboxylic acid with DCC/DMAP facilitates ester formation with alcohols:
| Reaction Component | Details |
|---|---|
| Reagents | DCC (1.1 eq), DMAP (0.1 eq), alcohol (1.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT, 12–24 hours |
| Typical Yield | 70–88% (e.g., tert-butyl ester synthesis) |
Amide Bond Formation
Coupling with amines using HATU or EDCI:
-
Reagents : HATU (1.5 eq), DIPEA (3 eq), amine (1.2 eq)
-
Solvent : DMF or DCM
-
Yield : 65–82% (e.g., synthesis of picolinamide derivatives)
Methoxypyridine Ring Modifications
The 4-methoxypyridine ring undergoes electrophilic substitution and coordination reactions:
Bromination
Controlled bromination at the pyridine ring’s ortho position:
| Parameter | Value |
|---|---|
| Reagent | Bromine (2 eq) |
| Solvent | Water/DCM (1:1 v/v) |
| Temperature | 0°C → RT |
| Product | 6-Bromo-4-methoxypyridine-3-yl derivative |
| Yield | 75% (mono-brominated), 22% (di-brominated) |
Coordination in Catalytic Systems
The pyridine nitrogen acts as a ligand in iron-catalyzed asymmetric reactions:
-
Catalyst : (R,R)-FeBIPF₂ (2 mol%)
-
Additive : 2,2,6,6-Tetramethylpiperidine (TMP, 2 eq)
-
Solvent : 1,2-Dichlorobenzene/CHCl₃ (1:1) at –50°C
Stereoselective Transformations
The (S)-configuration at C2 enables enantioselective applications:
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of methyl esters:
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Solvent : Phosphate buffer (pH 7)/THF
Boc Group Stability
Methoxy Demethylation
Rare under standard conditions but occurs with BBr₃ in DCM at –78°C:
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in the aromatic substituent (pyridine vs. phenyl), substitution patterns, and functional groups. Below is a systematic comparison:
Key Structural Variations and Properties
Pharmacokinetic and Pharmacodynamic Differences
- Solubility : Pyridine derivatives exhibit higher aqueous solubility than phenyl analogs due to the polarizable nitrogen atom, as evidenced by their use in parenteral formulations .
- Metabolic Stability : Fluorinated and trifluoromethylated analogs resist oxidative metabolism, prolonging half-life .
- Target Selectivity : The 4-methoxypyridin-3-yl group in the target compound may confer selectivity for pyridine-dependent enzymes (e.g., JAK2 kinases) over phenyl-binding targets .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is an α-amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl group and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C14H20N2O5
- Molecular Weight : 296.32 g/mol
- CAS Number : 2349731-09-3
The presence of the methoxypyridine group may enhance its interaction with various biological targets, making it suitable for therapeutic applications. The compound's structure suggests potential for diverse biological activities, which can be explored through structure-activity relationship (SAR) studies.
Predicted Therapeutic Effects
Computational methods have been employed to predict the biological activity of this compound. These predictions indicate that the compound may interact with several biological targets, leading to various therapeutic effects. Key areas of interest include:
- Antimicrobial Activity : The methoxypyridine moiety is known to possess antimicrobial properties, which may be enhanced by the amino acid structure.
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective qualities, suggesting that this compound may also exhibit such properties.
- Anti-inflammatory Potential : The carboxylic acid functionality can contribute to anti-inflammatory effects, making it a candidate for conditions associated with inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is useful.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methoxypyridine | Contains a pyridine ring with a methoxy group | Antimicrobial, neuroprotective | Simpler structure without amino acid functionality |
| Tert-butoxycarbonyl amino acids | General class of protected amino acids | Varies widely depending on side chains | Commonly used in peptide synthesis |
| Pyridinecarboxylic acids | Carboxylic acid attached to a pyridine ring | Anti-inflammatory, analgesic | Different functional groups lead to varied activity |
This table illustrates how the combination of functionalities in this compound may enhance its therapeutic potential compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. These studies often involve:
- Synthesis Protocols : Various synthetic routes have been explored, emphasizing the importance of the tert-butoxycarbonyl protecting group in stabilizing the amino functionality during reactions.
- Biological Assays : In vitro assays have been conducted to assess the antimicrobial and anti-inflammatory activities of synthesized derivatives, providing insights into their mechanisms of action.
For instance, a study evaluating derivatives of pyridine-containing amino acids demonstrated significant antimicrobial activity against several bacterial strains, suggesting that this compound may exhibit similar effects.
Q & A
Basic: What are the key considerations for synthesizing this compound with high chiral purity?
Methodological Answer:
The synthesis of this compound requires careful control of stereochemistry during the introduction of the tert-butoxycarbonyl (Boc) group and the 4-methoxypyridin-3-yl moiety. A typical approach involves:
- Amino Protection : Use Boc-anhydride in a polar aprotic solvent (e.g., THF) with a base like LiOH to protect the amino group, ensuring minimal racemization .
- Coupling Reactions : Employ carbodiimide coupling agents (e.g., DCC) with DMAP catalysis to attach the 4-methoxypyridin-3-yl group, followed by acid hydrolysis to remove protecting groups .
- Chiral Verification : Monitor chiral purity via chiral HPLC or polarimetry, as minor changes in reaction conditions (e.g., temperature, solvent) can lead to epimerization .
Basic: How can researchers characterize and confirm the structure of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the 4-methoxypyridin-3-yl moiety (δ 6.8–8.2 ppm) .
- FT-IR : Confirm carbonyl stretches for the Boc group (~1680–1720 cm) and carboxylic acid (~2500–3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula .
Advanced: How to resolve contradictions in NMR data due to rotational isomers or tautomerism?
Methodological Answer:
The 4-methoxypyridin-3-yl group may exhibit tautomerism or restricted rotation, leading to split signals in NMR. To address this:
- Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks and confirm dynamic exchange processes .
- Computational Modeling : Use DFT calculations to predict stable conformers and compare with experimental data .
- 2D NMR : Employ NOESY or ROESY to identify spatial correlations between protons, clarifying structural assignments .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Solvent Optimization : Replace THF with a greener solvent (e.g., 2-MeTHF) to improve Boc group stability and reduce side reactions .
- Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) to enhance coupling efficiency and reduce dimerization .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .
Basic: What are critical safety precautions for handling this compound?
Methodological Answer:
- Hazards : The compound may pose inhalation toxicity (H332), skin irritation (H315), and environmental toxicity (H410) .
- Safety Protocols :
Advanced: How to analyze and mitigate instability of the Boc group under specific conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., tert-butyl cleavage) .
- Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures to slow oxidative degradation .
- Alternative Protecting Groups : Compare with Fmoc or Cbz groups if Boc proves unstable in downstream applications .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Extraction : Use ethyl acetate/water partitioning to remove polar impurities after acid hydrolysis .
- Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for final purification .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/hexane) to obtain high-purity crystals .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., de-Boc byproducts) affecting activity .
- Receptor Binding Assays : Use SPR or ITC to quantify interactions with target proteins, controlling for buffer conditions (pH, ionic strength) .
- Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
